An In-depth Technical Guide on the Structure Elucidation of 1H-Benzimidazole-1-methanol
An In-depth Technical Guide on the Structure Elucidation of 1H-Benzimidazole-1-methanol
Abstract
This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of 1H-Benzimidazole-1-methanol (C8H8N2O). Catering to researchers, scientists, and professionals in drug development, this document synthesizes foundational synthetic principles with advanced spectroscopic and crystallographic data. We delve into the causal relationships behind experimental design, ensuring a robust and self-validating approach to confirming the molecular architecture of this important heterocyclic compound. Through detailed protocols, data analysis, and visual workflows, this guide serves as a definitive resource for understanding the structural identity of 1H-Benzimidazole-1-methanol.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazole and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry, renowned for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The fusion of a benzene ring with an imidazole ring creates a unique bicyclic system that can interact with various biological targets. 1H-Benzimidazole-1-methanol, a simple yet illustrative example, serves as a valuable model for understanding the fundamental structural characteristics of N-substituted benzimidazoles. Its elucidation is paramount for the rational design of more complex, biologically active analogues. This guide will walk through the logical progression of synthesis and characterization that definitively establishes its structure.
Synthesis of 1H-Benzimidazole-1-methanol: A Foundational Approach
The most direct and common synthesis of 1H-Benzimidazole-1-methanol involves the reaction of benzimidazole with formaldehyde.[5][6][7] This reaction is a classic example of an N-alkylation, specifically a hydroxymethylation, at one of the nitrogen atoms of the imidazole ring.
Reaction Mechanism and Rationale
The lone pair of electrons on the secondary amine nitrogen of the benzimidazole ring acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. A subsequent proton transfer results in the formation of the N-hydroxymethyl derivative. The choice of reactants is guided by their ready availability and the straightforward nature of the reaction, which often proceeds under mild conditions.[6]
Experimental Protocol: Synthesis of 1H-Benzimidazole-1-methanol
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Materials: Benzimidazole, paraformaldehyde (or aqueous formaldehyde), and a suitable solvent such as 1,4-dioxane or ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve benzimidazole in the chosen solvent.
-
Add paraformaldehyde to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for a designated period (typically several hours).[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and isopropanol, to yield crystalline 1H-Benzimidazole-1-methanol.[9]
-
An alternative reported synthesis involves the decomposition of 6H,13H-5:12,7:14-dimethanedibenzo[d,i][5][10][11][12]tetraazecine (DMDBTA) in the presence of p-nitrophenol.[9]
Spectroscopic Characterization: Unveiling the Molecular Framework
Spectroscopic analysis is the cornerstone of structural elucidation for newly synthesized compounds. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecular connectivity and functional groups present in 1H-Benzimidazole-1-methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum of 1H-Benzimidazole-1-methanol is expected to show distinct signals for the aromatic protons of the benzimidazole ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
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Aromatic Region (δ 7.2-8.3 ppm): The four protons on the benzene ring of the benzimidazole moiety typically appear as a complex multiplet pattern in this region.[9][13]
-
Methylene Protons (δ ~5.6-6.8 ppm): The two protons of the -CH₂- group are deshielded by the adjacent nitrogen and oxygen atoms, resulting in a singlet in the downfield region.[9]
-
Hydroxyl Proton (δ variable): The chemical shift of the -OH proton is variable and depends on the solvent, concentration, and temperature. It often appears as a broad singlet and can exchange with deuterium in D₂O.[14]
-
Imine Proton (δ ~8.3 ppm): A singlet corresponding to the C2-H proton of the imidazole ring is also observed.[9]
The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.
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Aromatic Carbons (δ ~111-145 ppm): The carbon atoms of the benzimidazole ring resonate in this region.[9]
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Methylene Carbon (δ ~68 ppm): The carbon of the -CH₂- group appears at a characteristic chemical shift due to the influence of the attached nitrogen and oxygen atoms.[9]
Table 1: Summary of NMR Data for 1H-Benzimidazole-1-methanol [9]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 5.60 | Singlet | -CH₂- |
| ¹H | 6.78 | Singlet | -OH |
| ¹H | 7.23 - 7.66 | Multiplet | Aromatic Protons (Benzene Ring) |
| ¹H | 8.28 | Singlet | Imine Proton (C2-H) |
| ¹³C | 67.8 | - | -CH₂- |
| ¹³C | 111.4 | - | Aromatic Carbon |
| ¹³C | 119.8 | - | Aromatic Carbon |
| ¹³C | 122.3 | - | Aromatic Carbon |
| ¹³C | 122.9 | - | Aromatic Carbon |
| ¹³C | 133.7 | - | Aromatic Carbon |
| ¹³C | 144.1 | - | Aromatic Carbon |
| ¹³C | 144.8 | - | Aromatic Carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1H-Benzimidazole-1-methanol will exhibit characteristic absorption bands.
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening due to hydrogen bonding.[14]
-
C-H Aromatic Stretch: Absorption bands just above 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic ring.
-
C-H Aliphatic Stretch: Bands in the region of 2850-3000 cm⁻¹ are due to the C-H stretching of the methylene group.[14]
-
C=N and C=C Stretching: Strong absorptions in the 1450-1650 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the benzimidazole ring system.[12]
-
C-O Stretch: A distinct band around 1050-1150 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol.
Table 2: Key IR Absorption Bands for 1H-Benzimidazole-1-methanol
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3200-3600 (broad) | O-H Stretch (Alcohol) |
| > 3000 | C-H Aromatic Stretch |
| 2850-3000 | C-H Aliphatic Stretch (-CH₂-) |
| 1450-1650 | C=N and C=C Aromatic Ring Stretching |
| 1050-1150 | C-O Stretch (Primary Alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1H-Benzimidazole-1-methanol (C₈H₈N₂O), the expected molecular weight is approximately 148.16 g/mol .[11] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 148. The fragmentation pattern would likely involve the loss of the hydroxymethyl group (-CH₂OH, mass = 31) to give a fragment at m/z 117, corresponding to the stable benzimidazole cation.
X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide compelling evidence for the structure of 1H-Benzimidazole-1-methanol, single-crystal X-ray diffraction provides unambiguous proof of its atomic connectivity and three-dimensional arrangement in the solid state.
The crystal structure of 1H-Benzimidazole-1-methanol has been determined and reported.[9][10] The analysis confirms the presence of the benzimidazole ring system with the hydroxymethyl group attached to one of the nitrogen atoms.
Key Crystallographic Findings
-
Molecular Geometry: The benzimidazole ring is essentially planar.[9] The bond lengths and angles within the molecule are consistent with those of other reported benzimidazole derivatives.[9]
-
Intermolecular Interactions: In the crystal lattice, molecules of 1H-Benzimidazole-1-methanol are linked by intermolecular O-H···N hydrogen bonds, forming zigzag chains.[9][10] These chains are further organized into sheets through weaker C-H···O interactions.[9][10] This hydrogen bonding network is a critical feature influencing the compound's physical properties, such as its melting point and solubility.
Table 3: Selected Crystallographic Data for 1H-Benzimidazole-1-methanol [9]
| Parameter | Value |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.3181 (10) |
| b (Å) | 4.2677 (3) |
| c (Å) | 12.4795 (10) |
| β (°) | 95.143 (6) |
| Volume (ų) | 706.45 (9) |
| Z | 4 |
Visualizing the Workflow and Structure
To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.
Synthesis and Characterization Workflow
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